molecular formula C8H5BrFIO B13429334 4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde

4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde

Cat. No.: B13429334
M. Wt: 342.93 g/mol
InChI Key: PWJASYIDYHDZQP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde (CAS: 1936315-08-0) is a halogenated benzaldehyde derivative with the molecular formula C₈H₅BrFIO and a molecular weight of 350.93 g/mol. Its structure features a bromomethyl (-CH₂Br) group at position 4, a fluorine atom at position 3, an iodine atom at position 5, and an aldehyde (-CHO) functional group at position 1 (Figure 1). This compound is primarily utilized in pharmaceutical and materials science research as a versatile intermediate for cross-coupling reactions and functional group transformations .

Properties

Molecular Formula

C8H5BrFIO

Molecular Weight

342.93 g/mol

IUPAC Name

4-(bromomethyl)-3-fluoro-5-iodobenzaldehyde

InChI

InChI=1S/C8H5BrFIO/c9-3-6-7(10)1-5(4-12)2-8(6)11/h1-2,4H,3H2

InChI Key

PWJASYIDYHDZQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CBr)I)C=O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 4-Fluoro-3-iodobenzaldehyde is commonly used as the aromatic core precursor. It can be synthesized from 4-fluoro-3-iodotoluene by oxidation or from fluoroiodophenol derivatives via formylation routes.

  • 4-Fluoro-3-iodotoluene can be brominated at the benzylic position to introduce the bromomethyl group.

Benzylic Bromination of 4-Fluoro-3-iodotoluene

One efficient method involves radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux in tetrachloromethane (carbon tetrachloride):

Parameter Details
Reactants 4-Fluoro-3-iodotoluene, N-bromosuccinimide (NBS), benzoyl peroxide
Solvent Carbon tetrachloride (CCl4)
Temperature Reflux (approx. 76 °C)
Time 3 hours
Atmosphere Nitrogen (to avoid oxidation)
Outcome Formation of 4-(bromomethyl)-3-fluoro-5-iodobenzyl bromide (crude)
Yield Not specified for this step alone

The crude benzyl bromide is isolated by filtration and evaporation of solvent.

Conversion of Benzyl Bromide to Benzaldehyde

The benzylic bromide intermediate is then converted to the corresponding aldehyde by oxidation or substitution reactions. One reported method involves treatment with sodium bicarbonate in dimethyl sulfoxide (DMSO) at elevated temperature:

Parameter Details
Reactants Benzyl bromide intermediate, sodium bicarbonate
Solvent Dimethyl sulfoxide (DMSO)
Temperature 120 °C
Time 1.5 hours
Workup Quenching with water, extraction with diethyl ether, drying over sodium sulfate
Purification Medium pressure liquid chromatography (MPLC)
Yield 41.5% over two steps (bromination + oxidation)

This step converts the bromomethyl group into the aldehyde function, yielding 4-fluoro-3-iodobenzaldehyde.

Direct Bromomethylation of Fluoroiodobenzaldehyde

Alternatively, bromomethylation can be performed directly on 4-fluoro-3-iodobenzaldehyde via radical bromination of the methyl group if present or via substitution reactions on hydroxymethyl intermediates, although literature on this direct method is limited.

Related Halogenation and Formylation Reactions

  • The synthesis of related compounds such as 3-bromo-5-fluoro-2-hydroxybenzaldehyde involves bromination using N-bromosuccinimide in N,N-dimethylformamide at room temperature for 5 hours, yielding 83%.

  • Formylation of halogenated phenols using hexamethylenetetramine in trifluoroacetic acid under reflux is a common method to introduce the aldehyde group.

  • Oxidation steps using chromium-based reagents (e.g., chromium trioxide/pyridine or pyridinium chlorochromate) have been reported for related halogenated benzaldehydes.

Step Reactants/Conditions Solvent Temp Time Yield (%) Notes
Benzylic bromination 4-Fluoro-3-iodotoluene + NBS + benzoyl peroxide Carbon tetrachloride Reflux 3 h Not specified Radical bromination at benzylic position
Oxidation to aldehyde Benzyl bromide + NaHCO3 DMSO 120 °C 1.5 h 41.5 (two steps) Conversion to aldehyde by substitution/oxidation
Bromination of phenol 5-Fluoro-2-hydroxybenzaldehyde + NBS DMF 20 °C 5 h 83 For related hydroxybenzaldehydes
Formylation Halogenated phenol + hexamethylenetetramine + TFA Trifluoroacetic acid Reflux 10-20 h 73-83 Introduction of aldehyde group
  • The selective benzylic bromination using N-bromosuccinimide exploits the relatively weaker benzylic C-H bond and the radical mechanism initiated by benzoyl peroxide, avoiding electrophilic aromatic substitution on the aromatic ring.

  • The oxidation or substitution of the benzyl bromide to the aldehyde in DMSO with sodium bicarbonate likely proceeds via nucleophilic substitution followed by oxidation under the reaction conditions.

  • Formylation of halogenated phenols using hexamethylenetetramine in acidic media is a classical Duff reaction variant, effective for introducing aldehyde groups ortho or para to hydroxyl groups.

  • The presence of multiple halogens (fluoro, iodo, bromo) requires careful control of reaction conditions to avoid unwanted side reactions such as dehalogenation or overbromination.

The preparation of 4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde is best achieved via a two-step process starting from 4-fluoro-3-iodotoluene involving benzylic bromination with N-bromosuccinimide under radical conditions, followed by oxidation/substitution to the aldehyde using sodium bicarbonate in DMSO. Alternative routes involve formylation of halogenated phenols and subsequent functional group transformations. Yields vary, with the bromination step generally high-yielding and the oxidation step more moderate. The methods are supported by extensive literature and provide a reliable synthetic route for this multifunctional aromatic aldehyde.

Comparison with Similar Compounds

Substituent Positioning and Molecular Properties

The reactivity and applications of halogenated benzaldehydes are heavily influenced by substituent positions and types. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions
4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde 1936315-08-0 C₈H₅BrFIO 350.93 4: -CH₂Br; 3: -F; 5: -I; 1: -CHO
3-Bromo-4-fluoro-5-iodobenzaldehyde 1356113-37-5 C₇H₃BrFIO 328.91 3: -Br; 4: -F; 5: -I; 1: -CHO
4-Bromo-2-fluoro-5-iodobenzaldehyde 1803588-49-9 C₇H₃BrFIO 328.91 4: -Br; 2: -F; 5: -I; 1: -CHO
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO 199.05 4: -CH₂Br; 1: -CHO
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde 2385966-70-9 C₈H₃BrClF₃O 287.46 3: -Br; 4: -Cl; 5: -CF₃; 1: -CHO
4-Bromobenzaldehyde 1122-91-4 C₇H₅BrO 185.02 4: -Br; 1: -CHO

Key Observations :

  • Substituent Effects : The bromomethyl group (-CH₂Br) in the target compound enhances its reactivity in nucleophilic substitution (e.g., Suzuki coupling) compared to simple bromo (-Br) substituents in analogs like 4-bromobenzaldehyde .
  • Steric and Electronic Factors : The iodine atom at position 5 introduces steric bulk and polarizability, which can influence reaction kinetics and regioselectivity. Fluorine’s electronegativity enhances the electron-withdrawing character of the aromatic ring, stabilizing intermediates in cross-coupling reactions .
  • Molecular Weight : The presence of iodine and bromomethyl groups increases the molecular weight of the target compound by ~22% compared to 4-bromo-2-fluoro-5-iodobenzaldehyde (328.91 vs. 350.93 g/mol) .

Biological Activity

4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of bromine, fluorine, and iodine substituents on a benzaldehyde core. Its molecular formula is C8H6BrFIO, and it has a molecular weight of approximately 296.04 g/mol. The presence of these halogens may influence its reactivity and biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde exhibit potent anticancer properties. For instance, research has shown that related halogenated benzaldehydes can inhibit the proliferation of various cancer cell lines, including T-lymphoblastic cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

CompoundCell LineIC50 (µM)Mechanism of Action
4-(Bromomethyl)-3-fluoro-5-iodobenzaldehydeJurkat (T-cell)TBDApoptosis induction
4-Bromo-2-fluorobenzaldehydeHeLa (cervical)0.021Cell cycle arrest

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has been identified as a selective inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the positioning and type of halogen substituents significantly affect the biological activity of benzaldehyde derivatives. For example:

  • Bromine : Enhances lipophilicity and may improve membrane permeability.
  • Fluorine : Often increases metabolic stability and can enhance binding affinity to target proteins.
  • Iodine : May contribute to increased electron density, affecting the compound's reactivity.

Research indicates that modifications to these substituents can lead to variations in potency against specific biological targets.

Case Studies

  • Anticancer Activity in T-Lymphoblastic Cells :
    • A study evaluated the effects of halogenated benzaldehydes on T-lymphoblastic cell lines such as CCRF-CEM and Jurkat. Results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating potential for therapeutic applications in hematological malignancies.
  • Enzyme Inhibition :
    • Another investigation focused on the inhibition of purine nucleoside phosphorylase (PNP), an enzyme crucial for purine metabolism. Compounds structurally related to 4-(Bromomethyl)-3-fluoro-5-iodobenzaldehyde exhibited selective inhibition with promising selectivity profiles against human PNP compared to Mycobacterium tuberculosis PNP.

Q & A

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer : Conduct a meta-analysis of published protocols, controlling for variables like solvent purity, catalyst lot, and humidity. Use Design of Experiments (DoE) to identify critical factors (e.g., reaction time vs. temperature). Validate reproducibility via round-robin testing across labs .

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